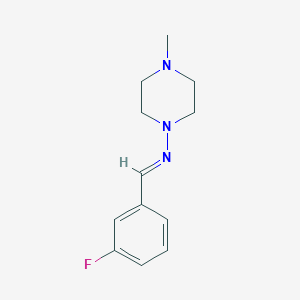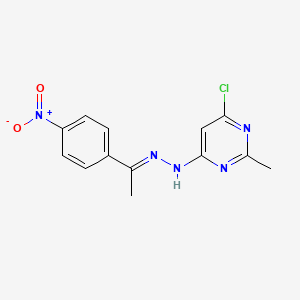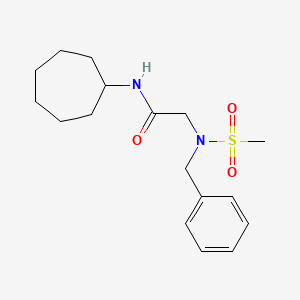
N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug development. FMP is a piperazine derivative that contains a fluorobenzylidene group, which makes it a promising candidate for the development of novel drugs with improved efficacy and selectivity.
作用機序
The mechanism of action of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine involves the inhibition of enzymes and receptors that play critical roles in various physiological and pathological processes. For example, this compound has been shown to inhibit monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting monoamine oxidase, this compound can increase the levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific enzymes and receptors it targets. For example, this compound has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, which can have therapeutic effects in the treatment of depression and other mood disorders. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine in lab experiments is its potent and selective inhibitory activity against various enzymes and receptors. This makes it a promising candidate for the development of drugs targeting these enzymes and receptors. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine. One area of research could focus on the development of novel drugs based on this compound that exhibit improved efficacy and selectivity. Another area of research could focus on the elucidation of the precise mechanisms of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective.
合成法
The synthesis of N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine involves the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a catalyst such as acetic acid or zinc chloride. The resulting product is then purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
N-(3-fluorobenzylidene)-4-methyl-1-piperazinamine has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent and selective inhibitory activity against various enzymes and receptors, including but not limited to monoamine oxidase, acetylcholinesterase, and histamine H1 receptor. These enzymes and receptors are involved in a wide range of physiological and pathological processes, making this compound a promising candidate for the development of drugs targeting these processes.
特性
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-(4-methylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c1-15-5-7-16(8-6-15)14-10-11-3-2-4-12(13)9-11/h2-4,9-10H,5-8H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNODOCZSAVSR-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![isopropyl {[4-(methylsulfonyl)-2-nitrophenyl]thio}acetate](/img/structure/B5703094.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)

![2-(1-naphthylamino)-N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5703127.png)
![ethyl (2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5703139.png)

